2-(4-fluorophenyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide
Beschreibung
The compound 2-(4-fluorophenyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide is a fluorinated acetamide derivative characterized by a 4-fluorophenyl group and a 3-(trifluoromethyl)phenoxy-substituted butynyl chain. Acetamide derivatives are widely studied for their structural versatility, bioactivity, and applications in medicinal chemistry and agrochemicals. The presence of fluorine and trifluoromethyl groups often enhances metabolic stability and lipophilicity, making such compounds candidates for drug discovery and pesticide development .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4NO2/c20-16-8-6-14(7-9-16)12-18(25)24-10-1-2-11-26-17-5-3-4-15(13-17)19(21,22)23/h3-9,13H,10-12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRNGOAJYNFGSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNC(=O)CC2=CC=C(C=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluorophenyl Acetylene Intermediate: This can be achieved through a Sonogashira coupling reaction between 4-fluoroiodobenzene and a terminal alkyne.
Introduction of the Trifluoromethylphenoxy Group: This step might involve a nucleophilic substitution reaction where the trifluoromethylphenol reacts with an appropriate leaving group on the but-2-yn-1-yl chain.
Formation of the Acetamide Group: The final step could involve the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyne or phenyl groups.
Reduction: Reduction reactions could target the alkyne group, converting it to an alkene or alkane.
Substitution: The phenyl groups may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like hydroxide or amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with fluorophenyl and trifluoromethyl groups can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
- N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) (): Shares a fluorophenoxy-acetamide core but differs in the butyryl and N-butyl substituents.
- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (): Features a naphthalene ring instead of the alkyne-linked phenoxy group. The dihedral angle between aromatic rings (60.5°) in this compound suggests reduced planarity compared to the target compound’s rigid butynyl linker, which may influence intermolecular interactions .
- Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) (): A herbicide with a pyridinecarboxamide backbone and trifluoromethylphenoxy group. The target compound’s acetamide moiety and alkyne spacer may offer distinct steric and electronic profiles compared to diflufenican’s pyridine ring .
Physical Properties
- The target compound’s melting point is unreported, but analogues with rigid structures (e.g., 31 ) show higher melting points, suggesting that the alkyne linker may enhance crystallinity .
- The high Rf value of 32 (0.65) indicates lower polarity, possibly due to the isoleucine ester, whereas the target compound’s trifluoromethyl group may increase lipophilicity .
Structural Conformation and Stability
- N-(3-Cl-4-F-phenyl)-2-naphthylacetamide (): Crystal packing stabilized by N–H···O hydrogen bonds. The target compound’s alkyne spacer may reduce hydrogen-bonding capacity but introduce π-π interactions via the aromatic rings .
Research Findings and Implications
- Trifluoromethyl Groups : Enhance metabolic stability and lipophilicity, critical for bioavailability in compounds like diflufenican and the target compound .
- Synthetic Challenges : Alkyne linkers (target compound) and steric hindrance (e.g., 32 ) may lower yields compared to simpler acetamides .
- Structural Diversity: Fluorophenyl and phenoxy substitutions allow tuning of electronic properties, while varied N-substituents (e.g., butyl, hydroxypropanol) modulate solubility and target engagement .
Biologische Aktivität
2-(4-fluorophenyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a fluorophenyl group and a trifluoromethylphenoxy moiety. This compound is believed to possess significant biological activity, particularly in the realm of anticancer properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 1421442-83-2 |
| Molecular Formula | C19H15F4N2O2 |
| Molecular Weight | 376.304 g/mol |
| Density | 1.394 g/cm³ |
| Boiling Point | 385.6 °C |
| Flash Point | 187 °C |
The biological activity of 2-(4-fluorophenyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide is primarily attributed to its ability to interact with various molecular targets through:
- Hydrophobic interactions
- Hydrogen bonding
- Van der Waals forces
These interactions can influence cellular pathways, potentially leading to cytotoxic effects against cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds, particularly derivatives of 2-(4-fluorophenyl)-N-phenylacetamide. For instance, research indicated that derivatives exhibited significant cytotoxicity against prostate carcinoma (PC3) cell lines. The most active derivatives had IC50 values lower than those of established anticancer drugs like imatinib, suggesting that structural modifications can enhance biological activity .
Case Study: Anticancer Efficacy
In a comparative study, several derivatives were tested against PC3 cells:
| Compound | IC50 (μM) | Reference Drug (Imatinib) IC50 (μM) |
|---|---|---|
| Compound 2b | 52 | 40 |
| Compound 2c | 80 | 40 |
This data indicates that certain modifications in the chemical structure can significantly enhance the anticancer properties of these compounds.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis reveals that the presence of electron-withdrawing groups, such as trifluoromethyl and fluorophenyl groups, is crucial for enhancing biological activity. The SAR studies suggest that these groups increase the lipophilicity and stability of the compound, improving its interaction with biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
